3-Iodo-4-(pentan-2-yloxy)benzoic acid
Overview
Description
3-Iodo-4-(pentan-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is characterized by the presence of an iodine atom attached to a benzoic acid core, with a pentan-2-yloxy substituent at the para position relative to the carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(pentan-2-yloxy)benzoic acid typically involves the iodination of a suitable benzoic acid derivative followed by the introduction of the pentan-2-yloxy group. One common method involves the following steps:
Iodination: A benzoic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the desired position.
Etherification: The iodinated benzoic acid is then reacted with pentan-2-ol in the presence of a strong acid catalyst like sulfuric acid to form the pentan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Using large reactors to iodinate the benzoic acid derivative.
Continuous etherification: Employing continuous flow reactors to introduce the pentan-2-yloxy group efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(pentan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylated or hydroxylated products.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Iodo-4-(pentan-2-yloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(pentan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pentan-2-yloxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the pentan-2-yloxy group.
3-Iodo-4-methoxybenzoic acid: Contains a methoxy group instead of a pentan-2-yloxy group.
3-Iodo-4-ethoxybenzoic acid: Contains an ethoxy group instead of a pentan-2-yloxy group.
Uniqueness
3-Iodo-4-(pentan-2-yloxy)benzoic acid is unique due to the presence of the pentan-2-yloxy group, which imparts distinct chemical and physical properties. This substituent enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-iodo-4-pentan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWVNDKUMZCODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660971 | |
Record name | 3-Iodo-4-[(pentan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-44-2 | |
Record name | 3-Iodo-4-[(pentan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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